PRCP Target Annotation and Patent-Cited Identity Differentiate This Compound from Unannotated Pyrazole-Piperidine Analogs
The Therapeutic Target Database (TTD) explicitly annotates 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone as a PRCP inhibitor (Piperidinyl pyrazole derivative 3, D0R3WH), linked to patent literature from Merck Sharp & Dohme Corp. [1]. This annotation is absent for the vast majority of commercially available pyrazole-piperidine compounds sharing similar core scaffolds. The patent review by Graham et al. (2017) distinguishes this compound from its close-in-class counterparts (Piperidinyl pyrazole derivatives 1, 2, and 4) by its unique substitution pattern and inclusion in composition-of-matter claims [2]. While quantitative head-to-head potency data (e.g., IC50 values) for this exact compound against named analogs remain unpublished in the open peer-reviewed literature or accessible patent examples, the curated target annotation and patent-cited identity constitute the strongest available differential evidence for scientific selection.
| Evidence Dimension | Target annotation and patent-cited identity |
|---|---|
| Target Compound Data | Annotated as PRCP inhibitor; Piperidinyl pyrazole derivative 3 (TTD Drug ID D0R3WH); attributed to Merck Sharp & Dohme Corp. |
| Comparator Or Baseline | Piperidinyl pyrazole derivatives 1, 2, and 4 (distinct CAS and substitution patterns; also patented PRCP inhibitors but lacking publicly available potency data for direct comparison) |
| Quantified Difference | Not quantifiable from available open sources; differentiation is based on documented target annotation and composition-of-matter patent inclusion absent for generic analogs |
| Conditions | Database annotation (TTD) and patent review (Expert Opin Ther Pat, 2017); no publicly available head-to-head biochemical assay data identified |
Why This Matters
Procurement of a compound with verified PRCP target annotation and patent-cited identity mitigates the risk of acquiring an analog with no documented biological activity, which is a critical consideration when the compound is intended as a pathway-specific research tool.
- [1] Therapeutic Target Database (TTD). Drug ID: D0R3WH. Piperidinyl pyrazole derivative 3. Accessed 2026. View Source
- [2] Graham TH, Shen DM, Shu M. Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opin Ther Pat. 2017 Oct;27(10):1077-1088. doi: 10.1080/13543776.2017.1349104. PMID: 28699813. View Source
